Urease-IN-2

Description

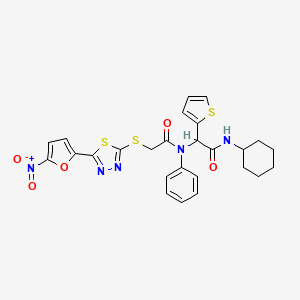

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H25N5O5S3 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

N-cyclohexyl-2-(N-[2-[[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]anilino)-2-thiophen-2-ylacetamide |

InChI |

InChI=1S/C26H25N5O5S3/c32-21(16-38-26-29-28-25(39-26)19-13-14-22(36-19)31(34)35)30(18-10-5-2-6-11-18)23(20-12-7-15-37-20)24(33)27-17-8-3-1-4-9-17/h2,5-7,10-15,17,23H,1,3-4,8-9,16H2,(H,27,33) |

InChI Key |

CSQPTJPJLZQFJI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(C2=CC=CS2)N(C3=CC=CC=C3)C(=O)CSC4=NN=C(S4)C5=CC=C(O5)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Action of Urease Inhibitors: A Technical Guide

An in-depth examination of the mechanisms by which small molecules inhibit urease, a critical enzyme in both agricultural and medicinal contexts.

For Researchers, Scientists, and Drug Development Professionals.

Initial searches for a specific compound designated "Urease-IN-2" did not yield specific data. Therefore, this guide will provide a comprehensive overview of the well-established mechanisms of urease inhibition, drawing upon the extensive research into the enzyme's function and its interaction with various inhibitory molecules.

The Urease Enzyme: A Key Metalloprotein Target

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbamate.[1] The carbamate formed rapidly and spontaneously decomposes to yield another molecule of ammonia and carbonic acid.[2] This enzymatic activity is a crucial factor in various biological processes, including nitrogen metabolism in plants and microorganisms.[3] However, its role in human health is often associated with pathology. For instance, the urease produced by Helicobacter pylori is a key virulence factor, allowing the bacterium to survive in the acidic environment of the stomach and contribute to the development of peptic ulcers.[2] Consequently, the inhibition of urease is a significant therapeutic and agricultural goal.

The active site of urease contains two nickel ions (Ni²⁺) that are essential for its catalytic activity.[4] These ions are bridged by a carbamylated lysine residue and are coordinated by several histidine residues and a water molecule.[4][5] The precise coordination environment of the nickel ions facilitates the binding of urea and the subsequent hydrolysis reaction.

The Catalytic Mechanism of Urease

Understanding the catalytic mechanism of urease is fundamental to designing effective inhibitors. While several mechanisms have been proposed, a widely accepted model involves the following key steps:

-

Urea Binding: The urea molecule enters the active site and binds to one of the nickel ions (Ni1) through its carbonyl oxygen.[4] This interaction is stabilized by a network of hydrogen bonds with surrounding amino acid residues.[6]

-

Activation of a Water Molecule: A water molecule coordinated to the second nickel ion (Ni2) is deprotonated by a nearby basic residue (such as a histidine), forming a nucleophilic hydroxide ion.[5]

-

Nucleophilic Attack: The activated hydroxide ion attacks the carbonyl carbon of the bound urea molecule.[5] This leads to the formation of a tetrahedral intermediate that is stabilized by bridging the two nickel ions.

-

Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the release of ammonia and the formation of a carbamate molecule, which remains coordinated to the nickel ions.[2] The carbamate is then displaced by a water molecule, regenerating the enzyme for the next catalytic cycle.[7] The released carbamate subsequently decomposes into another molecule of ammonia and carbonic acid.[2]

Mechanisms of Urease Inhibition

Urease inhibitors can be broadly classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and mixed inhibition.

-

Competitive Inhibition: The inhibitor molecule structurally resembles the substrate (urea) and competes for binding to the active site of the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Many known urease inhibitors, such as biscoumarins, act through a competitive mechanism by interacting with the nickel metallocentre in the active site.[3]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both the binding of the substrate and the catalytic activity.

Quantitative Analysis of Urease Inhibition

The potency of urease inhibitors is typically quantified using parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

| Inhibitor Class | Example | IC₅₀ (µM) | Inhibition Type | Source Organism of Urease |

| Hydroxamic Acids | Hydroxyurea | ~100 | Competitive/Irreversible | Bacillus pasteurii |

| Biscoumarins | Various derivatives | 0.16 - 2.84 | Competitive | Jack Bean |

Note: IC₅₀ values can vary depending on the experimental conditions and the source of the urease enzyme.

Experimental Protocols for Determining Mechanism of Action

The mechanism of action of a potential urease inhibitor is elucidated through a series of biochemical and biophysical assays.

Enzyme Kinetic Assays

Objective: To determine the type of inhibition (e.g., competitive, non-competitive) and to calculate the inhibition constant (Kᵢ).

Methodology:

-

Enzyme Preparation: Purified urease is obtained from a suitable source (e.g., jack bean, H. pylori).

-

Assay Buffer: A buffer solution with a pH optimal for urease activity (typically around pH 7.0-8.0) is prepared.

-

Substrate and Inhibitor Solutions: Stock solutions of urea and the test inhibitor are prepared at various concentrations.

-

Reaction Mixture: The reaction is initiated by adding the enzyme to a mixture of the buffer, urea, and the inhibitor.

-

Measurement of Urease Activity: The rate of urea hydrolysis is monitored by measuring the production of ammonia. Common methods include:

-

Nessler's Reagent Method: A colorimetric assay where the ammonia produced reacts with Nessler's reagent to form a colored complex, which is quantified spectrophotometrically.

-

Berthelot's Phenol-Hypochlorite Method: Another colorimetric assay for ammonia quantification.

-

Conductivity Measurement: The production of ionic species (ammonium and carbonate) leads to an increase in the conductivity of the solution, which can be measured over time.[8]

-

pH Measurement: The production of ammonia, a weak base, causes an increase in the pH of the reaction mixture, which can be monitored using a pH meter or a pH-sensitive fluorescent dye.[8][9]

-

-

Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence and absence of the inhibitor. Lineweaver-Burk or Michaelis-Menten plots are used to determine the kinetic parameters (Kₘ, Vₘₐₓ) and the type of inhibition.[10][11]

Spectroscopic and Computational Methods

Objective: To gain insights into the binding interactions between the inhibitor and the urease active site.

Methodologies:

-

UV-Visible Spectroscopy: Changes in the UV-visible spectrum of the enzyme upon inhibitor binding can indicate interaction with the nickel metallocentre.

-

Molecular Docking: Computational simulations are used to predict the binding mode of the inhibitor within the three-dimensional structure of the urease active site. This can help to identify key interactions, such as hydrogen bonds and coordination with the nickel ions.

Conclusion

The inhibition of urease is a field of active research with significant implications for medicine and agriculture. A thorough understanding of the enzyme's catalytic mechanism and the various modes of inhibitor interaction is crucial for the rational design of novel, potent, and specific urease inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of new inhibitor candidates and the elucidation of their mechanisms of action.

References

- 1. Urease as a Virulence Factor in Experimental Cryptococcosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Urease - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Frontiers | Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments [frontiersin.org]

- 9. asm.org [asm.org]

- 10. Helicobacter pylori urease may exist in two forms: evidence from the kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ipc.kit.edu [ipc.kit.edu]

Urease-IN-2: A Technical Guide to its Discovery, Synthesis, and In-Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Urease-IN-2, a potent non-competitive inhibitor of the urease enzyme. This compound, identified as compound 8g in the primary literature, demonstrates significant inhibitory activity against Jack bean urease (JBU). This guide details the discovery, synthesis, and in-vitro evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support further research and development in the field of urease inhibition.

Introduction to Urease and its Inhibition

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This enzymatic activity is crucial for various organisms, including bacteria, fungi, and plants, playing a significant role in nitrogen metabolism.[1][2] However, in pathogenic bacteria such as Helicobacter pylori, urease is a key virulence factor, enabling the bacteria to survive in the acidic environment of the stomach, leading to conditions like peptic ulcers and gastritis.[2] Therefore, the inhibition of urease activity is a promising therapeutic strategy for the treatment of infections caused by urease-producing pathogens.

Discovery of this compound

This compound was identified in a study by Mehdi Asadi and colleagues, which focused on the design and synthesis of novel urease inhibitors.[3][4][5][6] The study explored a series of 5-nitrofuran-2-yl-thiadiazole derivatives linked to different cyclohexyl-2-(phenylamino)acetamides. Among the synthesized compounds, this compound (designated as compound 8g) emerged as the most potent inhibitor of Jack bean urease.[3][6]

Quantitative Data

The inhibitory potency of this compound against Jack bean urease is summarized in the table below. The data highlights its significant activity, with IC50 and Ki values in the low micromolar range.

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (compound 8g) | 0.94[3][6] | 1.6[6] | Non-competitive[3][6] |

| Thiourea (Standard) | ~22.50[3] | - | Competitive |

Synthesis of this compound

While the precise, step-by-step synthesis of this compound (compound 8g) is detailed in the primary publication, a general and representative protocol for the synthesis of the core chemical scaffold, 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione, is provided below. This synthesis typically involves the reaction of a carboxylic acid hydrazide with carbon disulfide in a basic medium.

Experimental Protocol: General Synthesis of a 5-substituted-1,3,4-oxadiazole-2(3H)-thione

-

Preparation of the Potassium Dithiocarbazate Salt: To a stirred solution of the appropriate aromatic acid hydrazide (1 equivalent) in absolute ethanol, potassium hydroxide (1 equivalent) is added. The mixture is cooled in an ice bath, and carbon disulfide (1.2 equivalents) is added dropwise. The reaction mixture is then stirred at room temperature for 12-16 hours. The resulting precipitate, the potassium dithiocarbazate salt, is filtered, washed with cold diethyl ether, and dried.

-

Cyclization to the 1,3,4-Oxadiazole-2(3H)-thione: The dried potassium salt is added to a flask containing a suitable dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at 0°C. The mixture is stirred and allowed to warm to room temperature, and then heated to a temperature and for a duration specific to the substrate (e.g., 80-100°C for 2-4 hours).

-

Work-up and Purification: After cooling, the reaction mixture is poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 5-substituted-1,3,4-oxadiazole-2(3H)-thione.

Note: The synthesis of this compound would involve subsequent modification of this core structure.

In-Vitro Biological Evaluation

The inhibitory activity of this compound against urease is determined using an in-vitro enzymatic assay. A representative protocol for a non-competitive urease inhibition assay is detailed below.

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

-

Reagent Preparation:

-

Urease solution: A solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Substrate solution: A solution of urea is prepared in the same buffer.

-

Inhibitor solutions: this compound is dissolved in a minimal amount of DMSO and then diluted to various concentrations with the assay buffer.

-

Phenol reagent: A solution of phenol and sodium nitroprusside in deionized water.

-

Alkali reagent: A solution of sodium hydroxide and sodium hypochlorite in deionized water.

-

-

Assay Procedure:

-

In a 96-well plate, 25 µL of the urease solution is pre-incubated with 10 µL of the inhibitor solution (or buffer for the control) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

-

The enzymatic reaction is initiated by adding 55 µL of the urea substrate solution.

-

The plate is incubated for a further period (e.g., 30 minutes) at the same temperature.

-

The reaction is stopped, and the amount of ammonia produced is determined by the indophenol method. 45 µL of the phenol reagent and 70 µL of the alkali reagent are added to each well.

-

The plate is incubated at room temperature for 50 minutes to allow for color development.

-

The absorbance is measured at a wavelength of 630 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

For kinetic studies to determine the Ki value and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk or Dixon plots.

-

Signaling Pathways and Experimental Workflows

Urease Catalytic Mechanism

The following diagram illustrates the generally accepted mechanism of urea hydrolysis by urease. The enzyme's active site contains two nickel ions that are crucial for catalysis.

Caption: Generalized mechanism of urea hydrolysis by the urease enzyme.

This compound Synthesis Workflow

This diagram outlines the key steps in the synthesis of a 1,3,4-oxadiazole-2(3H)-thione, the core structure of this compound.

Caption: General synthetic workflow for 1,3,4-oxadiazole-2(3H)-thiones.

Non-Competitive Inhibition Mechanism

The following diagram illustrates the principle of non-competitive inhibition, the mechanism by which this compound inhibits the urease enzyme.

Caption: Mechanism of non-competitive enzyme inhibition.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Synthesis, spectral characterization, and biological studies of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Binding Dynamics of Urease-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of Urease-IN-2, a potent non-competitive inhibitor of urease. The following sections detail the quantitative binding data, the experimental protocols for its characterization, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Inhibition Data

This compound has been identified as a significant inhibitor of Jack bean urease (JBU). Its inhibitory potency is characterized by the following quantitative measures:

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (compound 8g) | Jack bean urease (JBU) | 0.94[1][2] | 1.6[1][2] | Non-competitive[1][2] |

Experimental Protocols

The determination of the inhibitory activity of this compound was achieved through a series of established biochemical assays.

Urease Inhibition Assay

The in vitro urease inhibition assay is a crucial method for determining the potency of inhibitors like this compound. The following protocol outlines the typical steps involved:

-

Enzyme and Inhibitor Preparation: A stock solution of Jack bean urease is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0). The inhibitor, this compound, is dissolved in a solvent such as DMSO to create a stock solution, from which serial dilutions are made.[3]

-

Incubation: A specified amount of the urease enzyme solution is pre-incubated with various concentrations of this compound for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.

-

Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea, the substrate for urease.

-

Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced from the hydrolysis of urea. A common method for this is the indophenol method, where the ammonia reacts with phenol and hypochlorite in an alkaline medium to produce a blue-colored indophenol complex. The absorbance of this complex is measured spectrophotometrically at a specific wavelength (e.g., 630 nm).[4]

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control sample without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.[3]

Kinetic Studies for Determining Inhibition Type and Ki

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed:

-

Varying Substrate and Inhibitor Concentrations: The urease inhibition assay is carried out with multiple concentrations of the substrate (urea) in the absence and presence of different fixed concentrations of this compound.

-

Michaelis-Menten and Lineweaver-Burk Plots: The initial reaction velocities (V) are measured for each combination of substrate and inhibitor concentrations. This data is then plotted using graphical methods such as the Michaelis-Menten plot (V vs. [S]) and its linearization, the Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Analysis of Plots: The type of inhibition is determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor. For non-competitive inhibition, as is the case with this compound, the Vmax decreases while the Km remains unchanged.[4]

-

Determination of Ki: The inhibition constant (Ki), which represents the binding affinity of the inhibitor to the enzyme, can be determined from secondary plots, such as a Dixon plot (1/V vs. [I]) or by replotting the slopes or y-intercepts from the Lineweaver-Burk plots against the inhibitor concentration.[4]

Visualizing the Process

To better illustrate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.

Experimental Workflow for Urease Inhibition Assay

Caption: Workflow for determining the inhibitory activity of this compound.

Mechanism of Non-Competitive Inhibition by this compound

Caption: Non-competitive inhibition of urease by this compound.

References

An In-depth Technical Guide to the Urease Inhibitor: Acetohydroxamic Acid (AHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

While information regarding a specific compound designated "Urease-IN-2" is not available in public scientific literature, this guide will provide a comprehensive technical overview of a well-characterized and clinically relevant urease inhibitor, Acetohydroxamic Acid (AHA). AHA serves as an exemplary model for understanding the chemical properties, mechanism of action, and experimental evaluation of urease inhibitors. Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] Its inhibition is a key therapeutic strategy for managing infections caused by urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis, which are implicated in gastric ulcers and urinary tract infections, respectively.[3][4]

Chemical Structure and Properties of Acetohydroxamic Acid

Acetohydroxamic acid (AHA), also known by the trade name Lithostat, is a synthetic derivative of hydroxylamine and ethyl acetate, bearing a structural similarity to urea.[3][5] It is a stable, white crystalline solid.[3]

Table 1: Chemical Identifiers and Properties of Acetohydroxamic Acid

| Property | Value | Source(s) |

| IUPAC Name | N-hydroxyacetamide | [1] |

| CAS Number | 546-88-3 | [1] |

| Molecular Formula | C₂H₅NO₂ | [1] |

| Molecular Weight | 75.07 g/mol | [1] |

| Melting Point | 90.5 °C | [1] |

| Solubility | Highly soluble in water. Soluble in DMSO at 15 mg/mL (199.81 mM). | [6][7] |

| SMILES | CC(=O)NO | [7] |

Mechanism of Urease Inhibition

Acetohydroxamic acid is a potent, reversible, and non-competitive inhibitor of bacterial urease.[8][9] Its mechanism of action is centered on its ability to chelate the nickel ions within the active site of the urease enzyme.[10] The hydroxamic acid moiety of AHA is crucial for this inhibitory effect.[10] By binding to the nickel ions, AHA blocks the access of the natural substrate, urea, to the active site, thereby preventing the hydrolysis of urea into ammonia and carbon dioxide.[10] This inhibition is effective over a pH range of 5-9.[8]

Below is a diagram illustrating the proposed mechanism of urease inhibition by acetohydroxamic acid.

Caption: Urease inhibition by Acetohydroxamic Acid.

Experimental Protocols

Synthesis of Acetohydroxamic Acid

A common method for the synthesis of acetohydroxamic acid involves the reaction of hydroxylamine hydrochloride with an acetylating agent like ethyl acetate in an alkaline solvent system.[11]

Protocol:

-

Dissolve hydroxylamine hydrochloride in methanol in a three-necked reaction flask and cool in an ice-water bath with continuous stirring.[11]

-

Prepare a solution of sodium hydroxide in water and add it to the reaction flask to neutralize the hydrochloric acid.[11]

-

Add ethyl acetate to the reaction flask and allow the reaction to proceed.[11]

-

After the reaction is complete, perform an extraction using an organic solvent.[11]

-

The crude product can be further purified by recrystallization.

Another described method utilizes acetamide and a catalyst, 4-dimethylamino pyridine, in an aqueous medium.[12]

In Vitro Urease Inhibition Assay

The inhibitory effect of acetohydroxamic acid on urease activity can be quantified using an in vitro assay. A common method is the phenol red method, which measures the change in pH due to ammonia production.

Protocol:

-

Preparation of Reagents:

-

Urease enzyme solution (e.g., from Jack bean or H. pylori).

-

Urea solution (substrate).

-

Phosphate buffer (to maintain initial pH).

-

Phenol red solution (as a pH indicator).

-

Acetohydroxamic acid solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add the urease enzyme solution, phosphate buffer, and different concentrations of the inhibitor (AHA).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate the reaction mixture.

-

Measure the change in absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader. The color change of phenol red from yellow to pink/red indicates an increase in pH due to ammonia production.

-

A control reaction without the inhibitor should be run in parallel.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of AHA.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the urease activity.

-

Below is a workflow diagram for a typical in vitro urease inhibition assay.

References

- 1. Acetohydroxamic Acid | C2H5NO2 | CID 1990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetohydroxamic acid | 546-88-3 [chemicalbook.com]

- 3. Acetohydroxamic acid – general description [georganics.sk]

- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Acetohydroxamic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. drugs.com [drugs.com]

- 9. Effect of acetohydroxamic acid on rumen urease activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 11. Synthesis method of urease inhibitor acetohydroxamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN101982459A - Preparation technology of acetohydroxamic acid - Google Patents [patents.google.com]

Unveiling the Potency and Mechanism of Urease-IN-2: A Technical Guide to its Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics of Urease-IN-2, a novel potent urease inhibitor. Urease, a nickel-dependent metalloenzyme, is a critical factor in the pathogenesis of various diseases, including peptic ulcers and infectious stones, primarily through its role in the survival of Helicobacter pylori. The development of effective urease inhibitors is, therefore, a significant therapeutic strategy. This document details the inhibitory profile of this compound, outlines the experimental methodologies for its characterization, and visualizes the underlying biochemical pathways and experimental workflows.

Quantitative Inhibition Profile of this compound

The inhibitory activity of this compound against jack bean urease was determined through a series of in vitro enzymatic assays. The quantitative data, summarized below, highlights the compound's potency and provides insights into its mechanism of action.

| Parameter | Value | Description |

| IC50 | 8.72 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of urease activity. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the natural substrate (urea). |

| Ki | 2.0 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value signifies a stronger binding affinity. |

Mechanism of Urease Catalysis and Inhibition

Urease catalyzes the hydrolysis of urea to ammonia and carbamate, which spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][2] This reaction leads to an increase in local pH, facilitating the survival of pathogens like H. pylori in the acidic environment of the stomach. The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[3]

This compound acts as a competitive inhibitor, suggesting that it directly interacts with the active site of the urease enzyme. This interaction prevents the substrate, urea, from binding and subsequent hydrolysis. The proposed mechanism involves the binding of this compound to the nickel ions or adjacent amino acid residues within the catalytic pocket.

Caption: Competitive inhibition of urease by this compound.

Experimental Protocols

The determination of the inhibition kinetics of this compound was performed using a well-established spectrophotometric assay.

Urease Inhibition Assay Protocol

This protocol is adapted from previously published methodologies.[4][5]

1. Materials and Reagents:

-

Jack Bean Urease (Type IX, Sigma-Aldrich)

-

Urea (Substrate)

-

Phosphate Buffer (100 mM, pH 6.8)

-

Phenol Red (0.002%)

-

This compound (Test Inhibitor)

-

Acetohydroxamic acid (Standard Inhibitor)

-

96-well microplate

-

Microplate reader

2. Preparation of Solutions:

-

Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration in the assay well should be 4U.

-

Substrate Solution: Prepare a solution of 500 mM urea in 100 mM phosphate buffer (pH 6.8) containing 0.002% phenol red.

-

Inhibitor Solutions: Prepare serial dilutions of this compound and the standard inhibitor in an appropriate solvent.

3. Assay Procedure:

-

Add 25 µL of different concentrations of this compound or the standard inhibitor to the wells of a 96-well plate.

-

Add 25 µL of the urease enzyme solution to each well.

-

Pre-incubate the plate at room temperature for 4 hours to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 200 µL of the substrate solution to each well.

-

Measure the change in absorbance at 570 nm at regular time intervals using a microplate reader. The color change from yellow to pink/red, due to the production of ammonia and the subsequent pH increase, is indicative of urease activity.

-

Controls should include wells with the enzyme and substrate but no inhibitor (positive control), and wells with the substrate and inhibitor but no enzyme (negative control).

4. Data Analysis:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the type of inhibition and the Ki value, kinetic studies are performed by measuring the reaction velocity at various substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk or Dixon plot.[6][7]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the urease inhibition kinetics of a test compound.

Caption: Workflow for urease inhibition assay and kinetic analysis.

Conclusion

This compound demonstrates significant potential as a urease inhibitor, exhibiting competitive inhibition with a low micromolar IC50 and Ki value. The detailed experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and characterization of this and other novel urease inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Urease Inhibition Assay [bio-protocol.org]

- 5. 3.3. Urease Inhibition Assay [bio-protocol.org]

- 6. Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Urease-IN-2 selectivity for bacterial vs plant urease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-dependent metalloenzyme, is a critical enzyme in the metabolism of urea across a wide range of organisms, including bacteria, fungi, and plants. In the context of human health and agriculture, the inhibition of urease activity is a significant area of research. In pathogenic bacteria such as Helicobacter pylori and Proteus mirabilis, urease is a key virulence factor, enabling their survival in acidic environments and contributing to pathologies like gastritis, peptic ulcers, and urinary tract infections. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial ureases leads to significant nitrogen loss and environmental pollution.

Urease-IN-2, also identified as compound 8g in the primary literature, has emerged as a potent inhibitor of urease. This technical guide provides a comprehensive overview of the currently available data on the selectivity of this compound, with a focus on its inhibitory activity against plant-derived urease. It is important to note that, to date, published research has primarily focused on the effects of this compound on plant urease, and there is a lack of available data regarding its inhibitory potential against bacterial ureases.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified against Jack bean (Canavalia ensiformis) urease (JBU), a model plant urease that is widely used in inhibitor screening studies. The key quantitative metrics are summarized in the table below.

| Inhibitor | Urease Source | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound | Jack bean (Canavalia ensiformis) | 0.94 | 1.6 | Non-competitive |

Table 1: Inhibitory activity of this compound against Jack bean urease.

Selectivity Profile: Plant vs. Bacterial Urease

Currently, there is a notable gap in the scientific literature concerning the activity of this compound against bacterial ureases. The primary research that identified and characterized this compound focused exclusively on its interaction with Jack bean urease. Consequently, a quantitative assessment of its selectivity for bacterial versus plant urease cannot be compiled at this time.

The development of urease inhibitors with high selectivity for bacterial enzymes over their plant counterparts is a crucial goal for therapeutic applications. Such selectivity would minimize off-target effects and potential ecological impacts. Further research is required to determine the inhibitory spectrum of this compound against a panel of bacterial ureases from clinically relevant species to ascertain its therapeutic potential.

Experimental Protocols

The following is a detailed methodology for a typical in vitro urease inhibition assay, based on the protocol used for the characterization of this compound with Jack bean urease.

Materials:

-

Jack bean urease (e.g., from Sigma-Aldrich)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine sodium hypochlorite)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Thiourea (as a standard inhibitor)

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions in deionized water and ensure the pH of the buffer is accurately adjusted.

-

Enzyme Preparation: Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay will need to be optimized.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound and the standard inhibitor (thiourea) in the appropriate solvent.

-

Assay Mixture Preparation: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Urease solution

-

Varying concentrations of this compound or thiourea. A control well should contain the solvent only.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a specific duration (e.g., 30 minutes).

-

Colorimetric Reaction: Stop the enzymatic reaction and initiate the colorimetric detection of ammonia produced. Add the phenol reagent followed by the alkali reagent to each well.

-

Final Incubation and Measurement: Incubate the plate for a further period (e.g., 50 minutes) at a controlled temperature (e.g., 37°C) to allow for color development. Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of the inhibitor using the following formula:

-

% Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] * 100

-

-

IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (urea) and the inhibitor. The data are then plotted using a Lineweaver-Burk plot.

Visualizations

Experimental Workflow for Urease Inhibition Assay

Caption: Workflow of the in vitro urease inhibition assay.

Logical Relationship of Urease Inhibition

Computational Docking Studies of Urease Inhibitors: A Technical Guide

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a crucial factor in the pathogenesis of infections caused by bacteria such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers and urinary tract infections.[2][3] Consequently, the inhibition of urease has emerged as a significant therapeutic strategy. Computational docking studies are pivotal in the discovery and development of novel urease inhibitors, providing insights into the molecular interactions between inhibitors and the enzyme's active site. This guide offers an in-depth overview of the computational docking of urease inhibitors, tailored for researchers, scientists, and drug development professionals. While this guide focuses on the general principles and methodologies, it is important to note that a specific compound denoted as "Urease-IN-2" is not prominently documented in the reviewed scientific literature. Therefore, the data and protocols presented herein are synthesized from studies on various potent urease inhibitors.

Data Presentation: Quantitative Analysis of Urease Inhibitors

Computational docking provides quantitative metrics to predict the binding affinity and orientation of a ligand within a protein's active site. The docking score, a primary output, estimates the free energy of binding. The half-maximal inhibitory concentration (IC50) is an experimental measure of an inhibitor's potency. The following table summarizes these values for a selection of reported urease inhibitors.

| Compound Class/Name | Target Urease | IC50 (µM) | Docking Score (kcal/mol) | Inhibition Type | Reference |

| Compound 1 | Bacterial | 0.32 ± 0.06 | - | Competitive | [4] |

| Compound 2 | Bacterial | 0.68 ± 0.03 | - | Mixed | [4] |

| Compound 3 | Bacterial | 0.42 ± 0.04 | - | Competitive | [4] |

| Dihydropyrimidine Phthalimide Hybrids (e.g., 10g) | Jack Bean | 12.6 ± 0.1 | - | - | [2] |

| Imidazopyridine-Oxazole Scaffolds (e.g., 4i) | - | 5.68 ± 1.66 | - | - | [5] |

| Kaempferol | Jack Bean | 6.96 | -6.48 | Noncompetitive | [6] |

| Biscoumarins (Compound 1) | Jack Bean | Ki = 15.0 | - | Competitive | [7] |

| Biscoumarins (Compound 1) | Bacillus pasteurii | Ki = 13.3 | - | Competitive | [7] |

| Hydroxyurea (HU) | - | ~100 | - | - | [8] |

| Acetohydroxamic Acid (AHA) | - | 42 | - | - | [8] |

| N-(n-butyl)phosphorictriamide (NBPTO) | - | 0.0021 | - | - | [8] |

Experimental Protocols: Computational Docking of Urease Inhibitors

A typical computational docking workflow involves several key stages, from protein and ligand preparation to the analysis of docking results. The following protocol is a generalized methodology based on common practices in the field.

1. Protein Preparation:

-

Retrieval of Urease Structure: The three-dimensional crystal structure of urease is obtained from the Protein Data Bank (PDB). A commonly used structure is from Klebsiella aerogenes or Bacillus pasteurii.[9][10]

-

Preprocessing: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the amino acid residues. The nickel ions in the active site are crucial for catalysis and are retained.[7]

2. Ligand Preparation:

-

Structure Generation: The 2D structure of the inhibitor is drawn using chemical drawing software and converted to a 3D structure.

-

Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Molecular Docking:

-

Grid Generation: A grid box is defined around the active site of the urease enzyme. The active site is characterized by the presence of two nickel ions and key amino acid residues like carbamylated lysine, histidines, and aspartate.[10][11] The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore possible binding conformations of the ligand within the defined grid box.[12] The algorithm scores the different poses based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

-

Binding Affinity: The docking scores of the different poses are analyzed to identify the most favorable binding mode, which is typically the one with the lowest energy score.

-

Interaction Analysis: The interactions between the ligand and the active site residues are visualized and analyzed. Key interactions often include hydrogen bonds, hydrophobic interactions, and coordination with the nickel ions.[4][6][13]

-

Validation: The docking protocol can be validated by redocking a known inhibitor into the active site and comparing the predicted pose with the experimentally determined binding mode.

Visualizations

Urease Inhibition Signaling Pathway

The catalytic mechanism of urease involves the hydrolysis of urea at a bi-nickel center.[10][11] Inhibitors typically function by interacting with these nickel ions, blocking the access of the substrate (urea) to the active site.

Caption: Mechanism of urease catalysis and competitive inhibition.

Computational Docking Workflow

The process of computational docking follows a structured workflow, from the initial preparation of molecular structures to the final analysis of potential drug candidates.

Caption: A generalized workflow for computational docking studies.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 3. Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes [mdpi.com]

- 4. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]

- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations, molecular docking, and kinetics study of kaempferol interaction on Jack bean urease: Comparison of extended solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Modeling of the Mechanism of Urease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Urease Inhibitors: A Technical Guide

Disclaimer: No specific public domain information is available for a compound designated "Urease-IN-2." This guide therefore provides a comprehensive overview of the structure-activity relationships (SAR) for various classes of known urease inhibitors, intended for researchers, scientists, and drug development professionals.

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate.[1] This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and contributes to the formation of infection-induced urinary stones.[2][3] Consequently, the inhibition of urease is a key therapeutic strategy for treating infections caused by urease-producing bacteria.[4] This guide delves into the structure-activity relationships of prominent urease inhibitor classes, provides detailed experimental protocols for their evaluation, and visualizes key concepts and workflows.

Quantitative Structure-Activity Relationship Data

The potency of urease inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the SAR data for several classes of urease inhibitors, highlighting the impact of structural modifications on their inhibitory activity.

Thiourea Derivatives

Thiourea and its derivatives are well-established urease inhibitors, acting as substrate analogs that interact with the nickel ions in the enzyme's active site.[4][5]

| Compound ID | R Group Modification | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |

| b19 | 4-Chlorophenylaceto | 0.16 ± 0.05 | 22.00 ± 0.14 |

| b8 | Phenylaceto | 52.5 ± 3.9 | 22.00 ± 0.14 |

| b16 | 3-Chlorophenylaceto | 35.7 ± 1.7 | 22.00 ± 0.14 |

| b22 | 4-Nitrophenylaceto | >100 | 22.00 ± 0.14 |

| b23 | 4-Fluorophenylaceto | 89.3 ± 5.2 | 22.00 ± 0.14 |

Data synthesized from multiple sources.[4][5]

Pyridylpiperazine Derivatives

Hybrid molecules incorporating pyridyl and piperazine scaffolds have demonstrated significant urease inhibitory potential.

| Compound ID | Structural Feature | IC50 (µM) | Reference Standard (Thiourea) IC50 (µM) |

| 5b | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.0 ± 0.73 | 23.2 ± 11.0 |

| 7e | 1-(3-nitropyridin-2-yl)piperazine derivative | 2.24 ± 1.63 | 23.2 ± 11.0 |

| Precursor 3 | Core 1-(3-nitropyridin-2-yl)piperazine | 3.90 ± 1.91 | 23.2 ± 11.0 |

Data from a study on pyridylpiperazine hybrids.[2]

Phosphoramide Derivatives

Phosphoramide derivatives represent another class of potent urease inhibitors, with some compounds showing activity at nanomolar concentrations.[6]

| Compound Class | Key Structural Moiety | IC50 Range (µM) | Reference Standard (NBPT) IC50 (nM) |

| Phosphorodiamidates | P(O)(NHR)2 | < 1 | 100 |

| Phosphorotriamidates | P(O)(NHR)3 | < 1 | 100 |

NBPT (N-(n-butyl)thiophosphoric triamide) is a commercial urease inhibitor.[6]

Experimental Protocols

The evaluation of urease inhibitors predominantly relies on in vitro enzyme inhibition assays. The following is a generalized protocol based on commonly cited methodologies.[5][7][8]

Urease Inhibition Assay (Indophenol Method)

Objective: To determine the in vitro inhibitory activity of test compounds against urease by quantifying ammonia production.

Materials:

-

Urease enzyme (e.g., from Jack bean or H. pylori)

-

Urea solution (e.g., 10 mM in phosphate buffer)

-

Phosphate buffer solution (PBS), pH 7.4

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Phenol reagent (e.g., 127 mM phenol and 0.168 mM sodium nitroprusside)

-

Alkali reagent (e.g., 125 mM NaOH and 0.168 mM NaOCl)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions and store them under appropriate conditions.

-

Enzyme and Inhibitor Incubation:

-

In a 96-well plate, add 25 µL of the urease enzyme solution (e.g., 10 U).

-

Add 25 µL of the test compound at various concentrations.

-

Include a positive control (a known urease inhibitor like thiourea or acetohydroxamic acid) and a negative control (solvent only).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Substrate Addition and Reaction:

-

Add 50 µL of the urea solution to each well to initiate the enzymatic reaction.

-

Incubate at 37°C for 30 minutes.

-

-

Color Development:

-

Add 50 µL of the phenol reagent to each well.

-

Add 50 µL of the alkali reagent to each well.

-

Incubate at 37°C for 30 minutes to allow for color development.

-

-

Measurement:

-

Calculation of Inhibition:

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Urease Catalytic Mechanism

The catalytic cycle of urease involves the hydrolysis of urea at a bi-nickel active center. Understanding this mechanism is fundamental to designing effective inhibitors that can interact with key residues or the nickel ions.

References

- 1. proteopedia.org [proteopedia.org]

- 2. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 3. Structural Basis of Binding and Rationale for the Potent Urease Inhibitory Activity of Biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, and biological evaluation of phosphoramide derivatives as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3.3. Urease Inhibition Assay [bio-protocol.org]

- 8. Urease Inhibition Assay [bio-protocol.org]

- 9. Reduction of Urease Activity by Interaction with the Flap Covering the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

Urease-IN-2: A Novel Therapeutic Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers and a risk factor for gastric cancer. By neutralizing gastric acid through ammonia production, urease allows H. pylori to survive and colonize the harsh acidic environment of the stomach. Therefore, the inhibition of urease activity presents a promising therapeutic strategy for the treatment of H. pylori infections and other urease-associated diseases.

This technical guide provides an in-depth overview of Urease-IN-2, a potent, non-competitive inhibitor of urease. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other novel urease inhibitors.

This compound: Quantitative Data

This compound, also referred to as compound 8g in the primary literature, is a potent inhibitor of Jack bean urease (JBU). Its inhibitory activity has been characterized by the following quantitative metrics[1]:

| Parameter | Value | Enzyme Source |

| IC50 | 0.94 µM | Jack bean urease (JBU) |

| Ki | 1.6 µM | Jack bean urease (JBU) |

| Inhibition Type | Non-competitive | Jack bean urease (JBU) |

Mechanism of Action

This compound functions as a non-competitive inhibitor of urease[1]. This mode of inhibition means that this compound does not bind to the active site of the enzyme where the substrate (urea) binds. Instead, it is hypothesized to bind to an allosteric site, a distinct site on the enzyme. This binding event induces a conformational change in the enzyme, which alters the structure of the active site and reduces its catalytic efficiency, thereby inhibiting the hydrolysis of urea. The non-competitive nature of the inhibition is supported by kinetic studies[1].

Experimental Protocols

Synthesis of this compound

The synthesis of this compound (compound 8g) involves a multi-step process as described by Asadi et al. (2022). The general synthetic scheme is as follows:

-

Synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine: This intermediate is synthesized by reacting 5-nitro-2-furoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.

-

Synthesis of 2-chloro-N-(cyclohexyl)acetamide: This is achieved by reacting cyclohexylamine with 2-chloroacetyl chloride in an appropriate solvent.

-

Synthesis of 2-((5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)amino)-N-(cyclohexyl)acetamide: This step involves the reaction of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine with 2-chloro-N-(cyclohexyl)acetamide in the presence of a base.

-

Final step - Synthesis of this compound: The final compound is obtained by reacting the product from the previous step with 2-thiophenecarbonyl chloride.

Note: For a detailed, step-by-step protocol with specific reagents, concentrations, and reaction conditions, it is highly recommended to consult the primary publication: Asadi M, et al. Bioorg Chem. 2022;120:105592.

In Vitro Urease Inhibition Assay (Indophenol Method)

The inhibitory activity of this compound against urease can be determined by quantifying the amount of ammonia produced from the enzymatic hydrolysis of urea using the indophenol method.

Materials:

-

Jack bean urease (e.g., Sigma-Aldrich)

-

Urea

-

Phosphate buffer (pH 7.4)

-

This compound (or other test compounds)

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v NaOH, 0.1% active chlorine from NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Jack bean urease in phosphate buffer.

-

Prepare various concentrations of this compound and a standard inhibitor (e.g., thiourea) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Urease enzyme solution

-

Test compound solution (this compound or standard)

-

-

Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a urea solution to each well.

-

Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.

-

Incubate the plate at room temperature for a set time (e.g., 30 minutes) to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Studies for Determining Inhibition Type

To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by measuring the rate of the urease-catalyzed reaction at various substrate (urea) and inhibitor (this compound) concentrations. The data is then analyzed using a Lineweaver-Burk plot.

Procedure:

-

Perform the urease activity assay as described above with varying concentrations of urea as the substrate.

-

Repeat the assay in the presence of several fixed concentrations of this compound.

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot. For a non-competitive inhibitor like this compound, the lines for the inhibited and uninhibited reactions will intersect on the x-axis, indicating that the inhibitor does not affect the Michaelis constant (Km) but decreases the maximum velocity (Vmax). The inhibition constant (Ki) can be determined from the plot.

Visualizations

Caption: Mechanism of non-competitive inhibition of urease by this compound.

Caption: Experimental workflow for evaluating this compound.

References

The Inhibitory Effect of Urease-IN-2 on Helicobacter pylori Urease: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Urease-IN-2" is not publicly available. This document serves as a technical guide and template, outlining the expected data, experimental protocols, and mechanistic visualizations for a novel Helicobacter pylori urease inhibitor, using publicly available information on other urease inhibitors as a proxy.

Introduction

Helicobacter pylori is a gram-negative bacterium that colonizes the gastric mucosa of more than half of the world's population.[1][2] A key factor for its survival and colonization in the highly acidic environment of the stomach is the production of a potent urease enzyme.[1][2][3][4] This nickel-containing metalloenzyme catalyzes the hydrolysis of urea into ammonia and carbamate, which subsequently decomposes to form another molecule of ammonia and carbonic acid.[1][2][5][6] The resulting ammonia neutralizes gastric acid, creating a more hospitable microenvironment for the bacterium.[1][2][3] Due to its critical role in H. pylori pathogenesis, urease is a prime target for the development of novel therapeutics to combat this infection, especially in light of increasing antibiotic resistance.[3][6][7][8][9] This document provides a technical overview of the methodologies used to characterize the inhibitory effects of a novel compound, herein referred to as this compound, on H. pylori urease.

Quantitative Analysis of Urease Inhibition

The inhibitory potential of a compound against H. pylori urease is quantified by determining its half-maximal inhibitory concentration (IC50). Further kinetic studies are essential to elucidate the mechanism of inhibition. The following table summarizes hypothetical quantitative data for this compound, alongside data for known urease inhibitors for comparative purposes.

| Compound | IC50 (mM) | Inhibition Type | Ki (mM) | Reference Compound(s) |

| This compound | [Data to be determined] | [Data to be determined] | [Data to be determined] | Acetohydroxamic acid (AHA), Ebselen, Baicalin |

| Acetohydroxamic acid (AHA) | 2.5 - 2.6 | Competitive | - | A known competitive inhibitor that complexes with nickel ions.[3][8][9] |

| Ebselen | 0.06 | Competitive | - | A competitive inhibitor that reacts with nickel ions and cysteine residues.[3][8][9] |

| Baicalin | 8.0 | Non-competitive | - | A non-competitive inhibitor that interacts with Cys321.[3][8][9] |

| Benzimidazole-2-thione Deriv. (Cmpd 2) | 0.11 | Non-competitive | - | A non-competitive inhibitor of H. pylori urease.[10] |

| Benzimidazole-2-thione Deriv. (Cmpd 5) | 0.01 | - | - | An inhibitor of H. pylori urease.[10] |

Experimental Protocols

Urease Inhibition Assay (Whole-Cell)

This protocol is adapted from methodologies described for assessing urease inhibition in H. pylori clinical isolates.[3][8][11]

1. Preparation of H. pylori Suspension:

-

H. pylori clinical isolates are cultured under microaerophilic conditions.

-

A bacterial suspension with a turbidity equivalent to one McFarland standard is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 6.8).

2. Incubation with Inhibitor:

-

In a 96-well microplate, 50 µL of the H. pylori suspension is incubated with 50 µL of serially diluted this compound (or other test compounds) for 15-30 minutes at 37°C under microaerophilic conditions.

-

Control wells containing the bacterial suspension with the vehicle (e.g., DDW) and blank wells with the inhibitor and buffer are included.

3. Urease Activity Measurement:

-

Following incubation, 200 µL of a detection reagent is added to each well. The detection reagent consists of 50 mM phosphate buffer (pH 6.8) containing 500 mM urea and 0.02% phenol red as a pH indicator.

-

The change in color, indicating ammonia production and a subsequent pH increase, is measured spectrophotometrically at 555-570 nm at regular intervals (e.g., every 5 minutes) for a total of 20-30 minutes.

4. Calculation of Inhibition:

-

The rate of urease activity is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula:

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Urease Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed using purified H. pylori urease.

1. Enzyme and Substrate Preparation:

-

Purified H. pylori urease is used. The kinetic parameters of the purified enzyme, such as Km and Vmax, have been reported to be in the range of 0.17 to 0.48 mM and 1100 to 1700 µmol of urea/min/mg of protein, respectively.[5][12][13]

-

A range of urea concentrations, typically bracketing the Km value, are prepared in a suitable buffer.

2. Inhibition Assay:

-

The urease activity is measured at varying substrate (urea) concentrations in the absence and presence of different fixed concentrations of this compound.

-

The reaction is initiated by the addition of the enzyme, and the rate of ammonia production is monitored.

3. Data Analysis:

-

The data are plotted using a Lineweaver-Burk plot (a double-reciprocal plot of 1/velocity versus 1/[Substrate]).

-

The type of inhibition is determined by the characteristic changes in the plot in the presence of the inhibitor. For example, a competitive inhibitor will increase the apparent Km without affecting Vmax, resulting in lines with different slopes intersecting on the y-axis. A non-competitive inhibitor will decrease the apparent Vmax without affecting Km, resulting in lines with different slopes intersecting on the x-axis.

Visualizations

Mechanism of H. pylori Urease Action and Neutralization

References

- 1. researchgate.net [researchgate.net]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. frontiersin.org [frontiersin.org]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. 3.3. Urease Inhibition Assay [bio-protocol.org]

- 12. Helicobacter pylori urease may exist in two forms: evidence from the kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Interaction of Urease-IN-2 with the Dinickel Center of Urease

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: All information presented in this document is for research and informational purposes only. Urease-IN-2 is a research chemical and not intended for human or veterinary use.

Introduction

Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori. Its enzymatic activity, the hydrolysis of urea to ammonia and carbon dioxide, allows these pathogens to survive in acidic environments, such as the human stomach. Consequently, the inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by urease-producing organisms. This technical guide provides a comprehensive overview of the interaction between a specific non-competitive inhibitor, this compound, and the nickel ions within the active site of urease.

This compound, also identified as compound 8g in the scientific literature, has demonstrated potent inhibitory activity against Jack bean urease (JBU)[1]. This document will detail its quantitative inhibitory parameters, the experimental protocols for assessing its activity, and a visualization of its inhibitory mechanism and the associated experimental workflows.

Quantitative Data Summary

The inhibitory potency of this compound against Jack bean urease has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of the inhibitor's efficacy.

| Parameter | Value (µM) | Method of Determination | Reference |

| IC50 | 0.94 | In vitro urease activity assay | [1] |

| Ki | 1.6 | Kinetic analysis of enzyme inhibition | [1] |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar urease inhibitors.

In Vitro Urease Inhibition Assay (Phenol Red Method)

This colorimetric assay is widely used to determine the activity of urease inhibitors. The principle of the assay is based on the urease-catalyzed hydrolysis of urea, which produces ammonia. The resulting increase in pH is detected by the indicator phenol red, causing a color change from yellow to pink.

Materials:

-

Jack bean urease (lyophilized powder)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Phenol red indicator solution (0.02%)

-

This compound (or other test inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Jack bean urease in phosphate buffer. The final concentration in the assay will typically be around 4U per 25 µL.

-

Prepare a stock solution of urea in phosphate buffer (e.g., 500 mM).

-

Prepare a stock solution of this compound in DMSO. Further dilutions are made in the assay buffer.

-

Prepare the assay buffer containing phosphate buffer, urea, and phenol red.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add 25 µL of different concentrations of this compound.

-

Add 25 µL of the urease enzyme solution to each well.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 4 hours) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding 200 µL of the assay buffer (containing urea and phenol red) to each well.

-

Immediately measure the change in absorbance at 570 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Kinetic Analysis for Determination of Inhibition Type and Ki

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction rates at various substrate (urea) and inhibitor (this compound) concentrations.

Procedure:

-

Perform the urease activity assay as described above with varying concentrations of urea and a fixed concentration of this compound.

-

Repeat the experiment with several different fixed concentrations of this compound.

-

Plot the initial reaction rates against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plot).

-

Transform the data into a Lineweaver-Burk plot (1/rate vs. 1/[substrate]).

-

Analyze the Lineweaver-Burk plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

For non-competitive inhibition, the Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in non-competitive inhibition and the experimental workflow for determining the IC50 of this compound.

References

Unveiling the Double-Edged Sword: A Technical Guide on Urease Toxicity and the Imperative for Inhibition

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the inherent toxicity associated with the urease enzyme and the scientific rationale underpinning the development of urease inhibitors. While a specific compound designated "Urease-IN-2" remains uncharacterized in publicly available scientific literature, this document will delve into the broader toxicological profile of urease, a critical virulence factor in various pathologies.

Urease, a nickel-containing metalloenzyme, is renowned for its catalytic hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic activity is a key survival mechanism for various pathogens, including the bacterium Helicobacter pylori, allowing it to neutralize the acidic environment of the stomach and establish infection.[4][5] However, the toxic properties of urease extend beyond its enzymatic function, encompassing a range of non-enzymatic effects that contribute to its pathogenicity.

The Multifaceted Toxicity of Urease

The toxicity of urease is a complex phenomenon, attributable to both its enzymatic and non-enzymatic properties. The enzymatic production of ammonia is a primary driver of its pathological effects.

Enzymatic Toxicity:

The hydrolysis of urea by urease leads to a localized increase in pH due to the production of ammonia.[2][3] This alkalization can have several detrimental effects on host tissues. In the context of H. pylori infections, this process is crucial for the bacterium's survival but also contributes to the pathogenesis of gastritis, peptic ulcers, and potentially gastric cancer.[3][4] The elevated ammonia concentrations can disrupt intercellular tight junctions, increasing mucosal permeability and damaging the gastric mucous membrane.[2]

Non-Enzymatic Toxicity:

Beyond its catalytic activity, urease exhibits a range of toxic effects that are independent of urea hydrolysis.[1][2] These "moonlighting" functions contribute significantly to its virulence.

-

Inflammatory Responses: Urease can act as a chemotactic factor for neutrophils and activate platelets, promoting a pro-inflammatory state.[1] It can also induce the production of inflammatory eicosanoids.[1]

-

Neurotoxicity: Certain plant-derived ureases have demonstrated acute neurotoxic effects in animal models, even when their enzymatic activity is inhibited.[1][6]

-

Insecticidal and Fungitoxic Properties: Plant and some bacterial ureases possess potent insecticidal and fungitoxic activities, which are also independent of their ureolytic function.[1][6] This toxicity is partly attributed to the release of an internal peptide upon proteolytic cleavage by digestive enzymes of the insect.[1]

Rationale for Urease Inhibition: A Therapeutic Strategy

The pivotal role of urease in the survival and virulence of various pathogens makes it an attractive target for therapeutic intervention. The development of urease inhibitors aims to counteract the toxic effects of the enzyme and thereby treat associated infections.

The primary goal of urease inhibition is to prevent the enzymatic production of ammonia, thus mitigating the direct tissue damage and pH alterations that facilitate pathogen survival. By inhibiting urease, the acidic environment of the stomach can exert its natural bactericidal effect on H. pylori.

Several classes of compounds have been investigated as urease inhibitors, including hydroxamic acids, phosphoramidates, and various heterocyclic compounds.[7] Acetohydroxamic acid is a clinically used urease inhibitor, primarily for the treatment of urinary tract infections caused by urease-producing bacteria.[7][8] However, its use is limited by side effects, highlighting the need for the development of more potent and safer inhibitors.[7]

Experimental Workflow for Assessing Urease Inhibition

The following diagram illustrates a typical experimental workflow for the preliminary assessment of potential urease inhibitors.

Caption: A generalized workflow for the preclinical assessment of a novel urease inhibitor.

Signaling Pathways Implicated in Urease-Mediated Toxicity